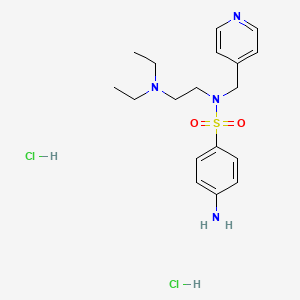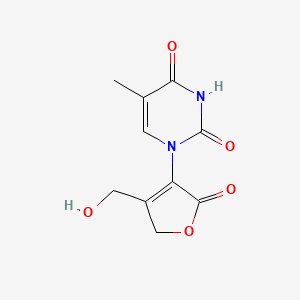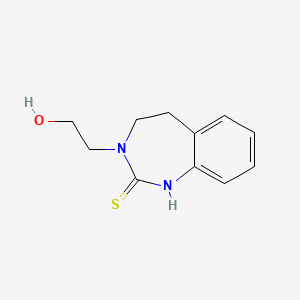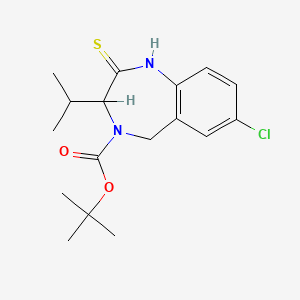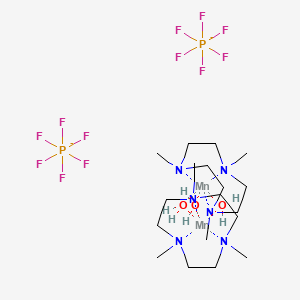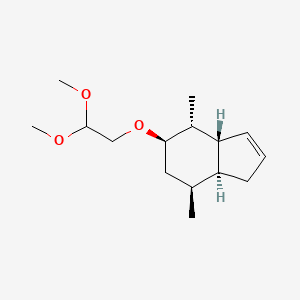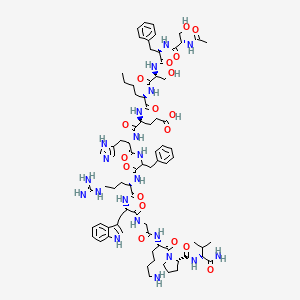
(2-Phenylalanyl-4-norleucine)alpha-msh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylalanyl-4-norleucine)alpha-msh is a synthetic analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). Alpha-MSH is a 13 amino acid neuropeptide secreted by melanocytes and keratinocytes after ultraviolet light exposure. It is responsible for melanin synthesis, playing a crucial role in skin pigmentation .
Vorbereitungsmethoden
The synthesis of (2-Phenylalanyl-4-norleucine)alpha-msh involves the substitution of the fourth amino acid in the alpha-MSH sequence with norleucine and the seventh amino acid with phenylalanine. This synthetic route enhances the biological activity and stability of the compound. The preparation typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Analyse Chemischer Reaktionen
(2-Phenylalanyl-4-norleucine)alpha-msh undergoes various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Wissenschaftliche Forschungsanwendungen
(2-Phenylalanyl-4-norleucine)alpha-msh has several scientific research applications:
Chemistry: It is used as a molecular probe to study melanocortin receptors in both normal and abnormal melanocytes.
Biology: The compound is used to investigate the role of alpha-MSH in melanin synthesis and its effects on melanocyte homeostasis.
Wirkmechanismus
The mechanism of action of (2-Phenylalanyl-4-norleucine)alpha-msh involves binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R). This binding activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This pathway controls processes such as DNA damage repair, reduction of free radical production, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
(2-Phenylalanyl-4-norleucine)alpha-msh is unique due to its enhanced stability and prolonged biological activity compared to other alpha-MSH analogues. Similar compounds include:
[Nle4]-alpha-MSH: A synthetic analogue with norleucine at the fourth position.
[Nle4, D-Phe7]-alpha-MSH: A synthetic analogue with norleucine at the fourth position and D-phenylalanine at the seventh position.
Eigenschaften
CAS-Nummer |
73391-90-9 |
|---|---|
Molekularformel |
C78H111N21O18 |
Molekulargewicht |
1630.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H111N21O18/c1-5-6-24-52(91-75(115)61(42-101)97-72(112)57(35-47-21-11-8-12-22-47)94-74(114)60(41-100)88-45(4)102)68(108)92-54(29-30-64(104)105)70(110)96-59(37-49-39-83-43-87-49)73(113)93-56(34-46-19-9-7-10-20-46)71(111)90-53(27-17-32-84-78(81)82)69(109)95-58(36-48-38-85-51-25-14-13-23-50(48)51)67(107)86-40-63(103)89-55(26-15-16-31-79)77(117)99-33-18-28-62(99)76(116)98-65(44(2)3)66(80)106/h7-14,19-23,25,38-39,43-44,52-62,65,85,100-101H,5-6,15-18,24,26-37,40-42,79H2,1-4H3,(H2,80,106)(H,83,87)(H,86,107)(H,88,102)(H,89,103)(H,90,111)(H,91,115)(H,92,108)(H,93,113)(H,94,114)(H,95,109)(H,96,110)(H,97,112)(H,98,116)(H,104,105)(H4,81,82,84)/t52-,53-,54-,55-,56?,57-,58-,59-,60-,61-,62-,65-/m0/s1 |
InChI-Schlüssel |
UBDHFRWEHJJGRR-LDVSLMDESA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)C |
Kanonische SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


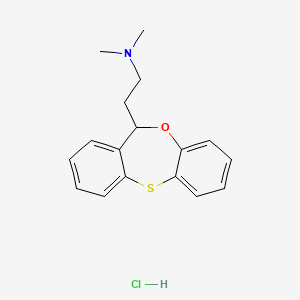
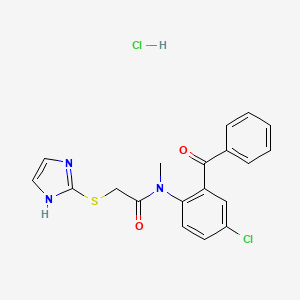
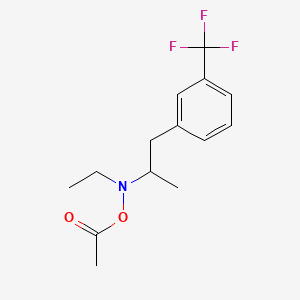
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
